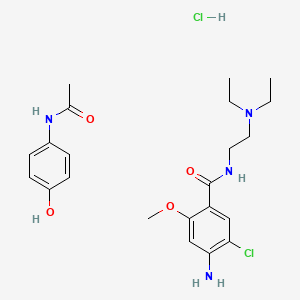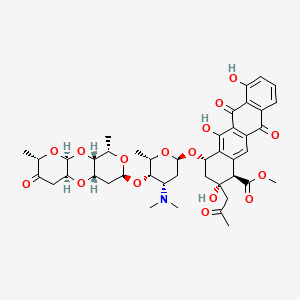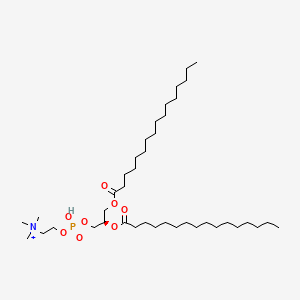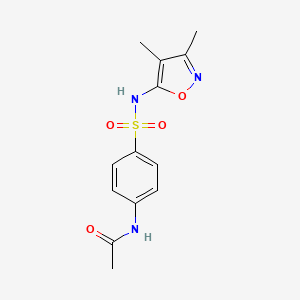
デキスメデトミジン
概要
説明
デトミジンは、イミダゾール誘導体であり、主に獣医学において鎮静剤および鎮痛剤として使用されるα-2アドレナリン作動薬です。それは通常、特に馬などの大型動物に鎮静を誘導し、鎮痛を提供するために投与されます。 デトミジンは、デトミジン塩酸塩の形で利用可能であり、さまざまな商品名で販売されています .
2. 製法
合成経路と反応条件: デトミジン塩酸塩の合成には、いくつかの重要な手順が含まれます。
付加反応: (2,3-ジメチルフェニル)マグネシウムブロミドは、1H-イミダゾールの存在下でホルムアルデヒドと反応して、中間体化合物(2,3-ジメチルフェニル)(1H-イミダゾール-4-イル)メタノールを形成します。
工業生産方法: デトミジン塩酸塩の工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。 このプロセスは、費用対効果が高く、収率が高く、環境への影響が最小限に抑えられるように設計されています .
科学的研究の応用
Detomidine has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of alpha-2 adrenergic agonists and their chemical properties.
Biology: Employed in research on neurotransmitter regulation and receptor binding studies.
Medicine: Investigated for its potential use in human medicine for its sedative and analgesic properties.
Industry: Utilized in the development of veterinary pharmaceuticals and as a standard in pharmacokinetic studies
作用機序
デトミジンは、α-2アドレナリン受容体を活性化することでその効果を発揮し、用量依存的な鎮静効果と鎮痛効果をもたらします。これらの受容体の活性化は、興奮性神経伝達物質の産生を減少させる負のフィードバック機構を誘発します。これにより、鎮静、鎮痛、筋肉弛緩が生じます。 さらに、デトミジンは、交感神経系の抑制により、心臓と呼吸器系に影響を与えます .
類似の化合物:
キシラジン: 獣医学において鎮静剤および鎮痛剤として使用される別のα-2アドレナリン作動薬。作用機序は類似していますが、薬物動態プロファイルは異なります。
デトミジンの独自性: デトミジンは、鎮静効果と鎮痛効果がバランスよく、特に大型動物での使用に適しています。 比較的短い消失半減期などの薬物動態特性により、鎮静時間の正確な制御が可能になります .
生化学分析
Biochemical Properties
Detomidine plays a significant role in biochemical reactions by interacting with α2-adrenergic receptors. These receptors are G-protein coupled receptors that inhibit adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels . This interaction results in reduced production of excitatory neurotransmitters, thereby inducing sedation and analgesia . Detomidine also interacts with various enzymes and proteins, including catecholamine receptors, which mediate its effects on the sympathetic nervous system .
Cellular Effects
Detomidine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving cAMP . The reduction in cAMP levels leads to decreased neurotransmitter release, which in turn affects gene expression and cellular metabolism . In neurons, detomidine’s action results in hyperpolarization of the cell membrane, reducing neuronal excitability . Additionally, detomidine has been shown to have antidiuretic effects by influencing renal cells .
Molecular Mechanism
At the molecular level, detomidine exerts its effects by binding to α2-adrenergic receptors on the presynaptic membrane . This binding induces a negative feedback mechanism that inhibits the release of norepinephrine and other excitatory neurotransmitters . The activation of these receptors also leads to the opening of potassium channels and the closing of calcium channels, further contributing to the hyperpolarization of the cell membrane . These molecular interactions result in the sedative and analgesic effects observed with detomidine administration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of detomidine change over time. Detomidine is known to have a rapid onset of action, with sedative effects appearing within minutes of administration . The duration of its effects can vary depending on the dosage and route of administration, but it typically lasts for 30 to 60 minutes . Over time, detomidine is metabolized and degraded, with its metabolites being excreted primarily through the urine . Long-term studies have shown that repeated administration of detomidine can lead to tolerance and reduced efficacy .
Dosage Effects in Animal Models
The effects of detomidine vary with different dosages in animal models. At low doses, detomidine produces mild sedation and analgesia, while higher doses result in profound sedation and muscle relaxation . In horses, doses ranging from 10 to 80 μg/kg body weight are commonly used . At doses above 40 μg/kg, adverse effects such as sweating, muscle tremors, and transient prolapse of the penis in stallions and geldings have been observed . Toxic effects, including severe bradycardia and hypotension, can occur at very high doses .
Metabolic Pathways
Detomidine is metabolized primarily in the liver through hydroxylation, dehydrogenation, and conjugation with glucuronide and glutathione . The major metabolites of detomidine are inactive or have much lower pharmacological activity than the parent compound . These metabolites are excreted mainly through the urine, with a small percentage being excreted in the feces . The metabolic pathways of detomidine involve various enzymes, including cytochrome P450 enzymes .
Transport and Distribution
Detomidine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It is a lipophilic compound, allowing it to cross cell membranes easily . Detomidine is distributed widely throughout the body, with a high volume of distribution . It binds to plasma proteins, which aids in its transport within the bloodstream . The distribution of detomidine is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of detomidine is primarily within the cytoplasm and cell membrane . Detomidine’s activity is influenced by its localization, as it needs to interact with α2-adrenergic receptors on the cell membrane to exert its effects . Post-translational modifications, such as phosphorylation, can affect detomidine’s targeting to specific cellular compartments . Additionally, detomidine’s lipophilic nature allows it to accumulate in lipid-rich areas of the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of detomidine hydrochloride involves several key steps:
Addition Reaction: (2,3-dimethylphenyl) magnesium bromide reacts with formaldehyde in the presence of 1H-imidazole to form an intermediate compound, (2,3-dimethylphenyl) (1H-imidazole-4-yl) methanol.
Reduction Reaction: The intermediate compound undergoes reduction with isopropanol in the presence of concentrated hydrochloric acid to yield detomidine hydrochloride.
Industrial Production Methods: The industrial production of detomidine hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. The process is designed to be cost-effective, with high yields and minimal environmental impact .
化学反応の分析
反応の種類: デトミジンは、以下を含むさまざまな化学反応を起こします。
酸化: デトミジンは、薬物動態研究で使用される代謝産物であるカルボキシデトミジンを形成するために酸化される可能性があります.
還元: デトミジン塩酸塩をその塩基形に還元することは、その合成における一般的な反応です.
置換: デトミジンは、特に強い求核剤の存在下で置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの求核剤が使用されます。
主な生成物:
酸化: カルボキシデトミジン。
還元: デトミジン塩基。
置換: さまざまな置換イミダゾール誘導体。
4. 科学研究への応用
デトミジンは、幅広い科学研究への応用があります。
化学: α-2アドレナリン作動薬とその化学的性質の研究におけるモデル化合物として使用されています。
生物学: 神経伝達物質の調節と受容体結合研究の研究で使用されています。
医学: 鎮静効果と鎮痛効果のために、ヒト医学における潜在的な用途について調査されています。
類似化合物との比較
Xylazine: Another alpha-2 adrenergic agonist used as a sedative and analgesic in veterinary medicine. It has a similar mechanism of action but differs in its pharmacokinetic profile.
Medetomidine: A more potent alpha-2 adrenergic agonist with similar sedative and analgesic properties.
Uniqueness of Detomidine: Detomidine is unique in its balanced sedative and analgesic effects, making it particularly suitable for use in large animals. Its pharmacokinetic properties, such as a relatively short elimination half-life, allow for precise control over sedation duration .
特性
IUPAC Name |
5-[(2,3-dimethylphenyl)methyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12/h3-5,7-8H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDJRPPFURBGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
90038-01-0 (monohydrochloride) | |
| Record name | Detomidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076631464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00227457 | |
| Record name | Detomidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76631-46-4 | |
| Record name | Detomidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76631-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Detomidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076631464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Detomidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11556 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Detomidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DETOMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N8K34P2XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Detomidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Detomidine?
A1: Detomidine exerts its primary effects by acting as a potent and selective agonist at α2-adrenoreceptors, both centrally and peripherally. [] This action leads to a decrease in the release and turnover of neurotransmitters like noradrenaline, dopamine, and serotonin in the CNS. []
Q2: How does Detomidine's agonism at α2-adrenoreceptors translate to its observed clinical effects?
A2: Stimulation of α2-adrenoreceptors by Detomidine initiates a cascade of downstream effects, including:
- Sedation and Analgesia: Primarily mediated by central α2-adrenoreceptors. [, ]
- Hypotension and Bradycardia: Primarily mediated by peripheral α2-adrenoreceptors located in the vasculature and heart. [, , ]
- Muscle Relaxation: Mediated by both central and peripheral α2-adrenoreceptor activation. [, ]
- Hyperglycemia: Resulting from Detomidine-induced inhibition of insulin secretion. []
Q3: Can the effects of Detomidine be reversed?
A3: Yes, the pharmacological effects of Detomidine can be effectively reversed by selective α2-adrenoreceptor antagonists, such as Atipamezole and Yohimbine. [, , ] These antagonists compete with Detomidine for binding at the α2-adrenoreceptors, effectively blocking its effects. [, , ]
Q4: What is the molecular formula and weight of Detomidine?
A5: The molecular formula of Detomidine hydrochloride is C12H16N2 • HCl, and its molecular weight is 224.7 g/mol. []
Q5: Is there any information available about the spectroscopic data of Detomidine?
A6: While the provided research papers don't delve into detailed spectroscopic analysis, methods like liquid chromatography-mass spectrometry (LC-MS/MS) have been employed to quantify Detomidine and its metabolites in various biological matrices. [, ]
Q6: How is Detomidine metabolized in horses?
A7: Detomidine undergoes rapid hepatic metabolism in horses, primarily through oxidation at the aromatic methyl group. [] The main metabolites identified are 3-hydroxy-Detomidine (OH-Detomidine) and Detomidine 3-carboxylic acid (COOH-Detomidine). []
Q7: What factors can influence the pharmacokinetics of Detomidine?
A7: Various factors can influence the pharmacokinetics of Detomidine, including:
- Species: Different species exhibit variations in Detomidine metabolism and elimination. [, ]
- Route of Administration: IV administration results in faster absorption and higher peak plasma concentrations compared to IM administration. [, ]
- Co-administration of Other Drugs: Co-administration of certain drugs can alter the absorption, distribution, metabolism, and excretion of Detomidine. [, ]
Q8: What in vivo models have been used to study the effects of Detomidine?
A8: Researchers have utilized various animal models, particularly horses, to investigate the effects of Detomidine. These studies have explored its:
- Sedative and Analgesic Effects: Evaluated in horses undergoing various procedures, including standing sedation and arthrocentesis. [, ]
- Cardiovascular Effects: Assessed in horses using measurements like heart rate, blood pressure, and cardiac output. [, , , ]
- Endocrine Effects: Investigated by measuring blood glucose and cortisol levels in response to Detomidine administration. [, ]
- Interaction with Other Anesthetics: Studied by evaluating the anesthetic-sparing effects of Detomidine in combination with isoflurane and sevoflurane. [, ]
Q9: How effective is Detomidine in providing analgesia during equine colic?
A11: Clinical trials have demonstrated that Detomidine provides effective analgesia in horses with colic, surpassing the analgesic effects of Butorphanol and Flunixin Meglumine. [] The subjective evaluation of Detomidine's analgesic effects by investigators was also significantly better than Butorphanol. []
Q10: What are the potential adverse effects of Detomidine in horses?
A10: While generally safe when used appropriately, Detomidine can induce certain adverse effects in horses, including:
- Cardiovascular Depression: Manifesting as bradycardia, atrioventricular block, and hypotension. [, ]
- Respiratory Depression: Characterized by a decrease in respiratory rate. [, ]
- Hyperglycemia: Resulting from Detomidine's inhibitory effect on insulin secretion. []
- Diuresis: Detomidine can increase urine production in horses. []
- Ataxia: Loss of coordination, particularly at higher doses. []
Q11: What measures can be taken to mitigate the potential adverse effects of Detomidine?
A13: Careful dose selection, monitoring of vital signs (heart rate, respiratory rate, blood pressure), and the availability of reversal agents (Atipamezole, Yohimbine) are crucial for minimizing the risk of adverse effects. [, , , ]
Q12: Are there any long-term effects of Detomidine use in horses?
A12: The research provided focuses primarily on the short-term effects of Detomidine. Further investigations are required to comprehensively assess its long-term effects in horses.
Q13: What analytical methods are employed for the detection and quantification of Detomidine and its metabolites?
A15: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the gold standard analytical technique for accurately quantifying Detomidine and its metabolites in biological samples, such as plasma and urine. [, ] This method offers high sensitivity and specificity, enabling researchers to track drug concentrations and pharmacokinetic parameters.
Q14: Are there any alternative α2-adrenoreceptor agonists available for use in horses?
A16: Yes, other α2-adrenoreceptor agonists, such as Xylazine and Medetomidine, are available for veterinary use. [, ] These drugs share a similar mechanism of action with Detomidine but exhibit variations in potency, duration of action, and potential side effects.
Q15: How does Detomidine compare to Xylazine and Medetomidine in terms of its effects in horses?
A15:
- Potency: Medetomidine is more potent than Detomidine, while Xylazine is the least potent among these three α2-agonists. [, , ]
- Duration of Action: Detomidine generally has a longer duration of action than Xylazine. [, ] Medetomidine's duration of action can vary depending on the dose and route of administration. []
- Cardiovascular Effects: All three drugs can cause bradycardia and hypotension. Detomidine's cardiovascular effects tend to be less pronounced and prolonged compared to Xylazine. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


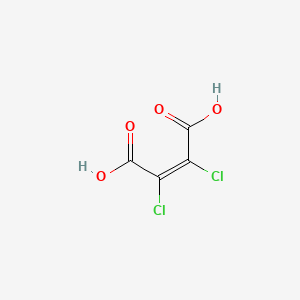

![4-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1200436.png)
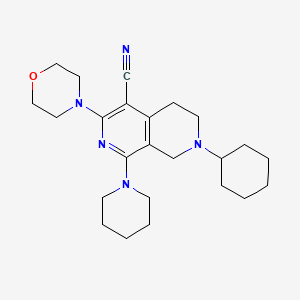
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide](/img/structure/B1200439.png)
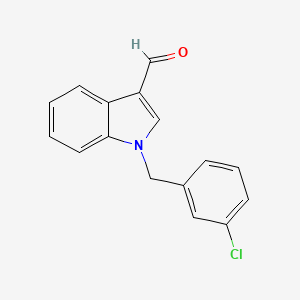
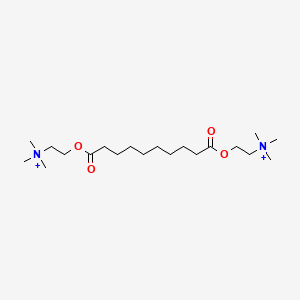
![4-[(4-methoxyphenyl)formamido]butanoic acid](/img/structure/B1200448.png)
